5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-4-16-9-10-18(25-16)26(23,24)20-15-8-7-14-6-5-11-21(17(14)12-15)19(22)13(2)3/h7-10,12-13,20H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPYVWYMDQBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
Cyclization reactions between substituted anilines and aldehydes or ketones represent the most direct method for constructing the 1,2,3,4-tetrahydroquinoline core. For instance, Vicente et al. demonstrated that 7-amino-substituted tetrahydroquinolines can be synthesized via acid-catalyzed cyclization of 2-aminobenzaldehyde derivatives with β-keto esters. In the case of the target compound, the 7-amino group is critical for subsequent sulfonamide coupling. A modified approach using 2-methylpropanoyl chloride as the acylating agent ensures selective protection of the secondary amine at position 1.
Key Reaction Conditions:
Reductive Amination Strategies
Alternative routes employ reductive amination of ketones with primary amines. Wu et al. reported a Pd-catalyzed three-component coupling using arylboronic acids, nitroarenes, and K₂S₂O₅ to generate tetrahydroquinoline intermediates. This method offers superior functional group tolerance, enabling the introduction of the 5-ethyl and 7-amino substituents in a single step.
Optimized Parameters:
-
Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
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Reducing Agent: NaBH₄
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Solvent: THF
Acylation at the 1-Position
The 1-(2-methylpropanoyl) group is introduced via N-acylation of the tetrahydroquinoline nitrogen. Du et al. developed a selective acylation protocol using 2-methylpropanoyl chloride and DMAP in dichloromethane. Competing reactions at the sulfonamide nitrogen are suppressed by steric shielding.
Critical Parameters:
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Acylating Agent: 2-Methylpropanoyl chloride (1.1 equivalents)
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Catalyst: 4-Dimethylaminopyridine (DMAP, 5 mol%)
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Solvent: Dichloromethane
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Temperature: 0°C → 25°C, 2 hours
Purification and Characterization
Final purification employs silica gel chromatography (petroleum ether/dichloromethane, 1:2) to isolate the target compound. Advanced spectroscopic techniques confirm structural integrity:
Spectroscopic Data Table
Comparative Analysis of Synthetic Routes
Table 1: Yield and Efficiency Comparison
| Method | Catalyst System | Reaction Time | Yield (%) |
|---|---|---|---|
| Cyclization + Acylation | PTSA/DMAP | 14 hours | 72 |
| Reductive Amination | Pd(OAc)₂/dppf | 18 hours | 68 |
| Electrochemical Coupling | Graphite/LiClO₄ | 15 minutes | 78 |
Table 2: Solvent Optimization for Sulfonylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 85 |
| THF | 7.5 | 72 |
| DMF | 36.7 | 68 |
Mechanistic Insights and Challenges
The regioselectivity of sulfonamide coupling is governed by the electron-donating effects of the tetrahydroquinoline ring. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol energy barrier for sulfonate intermediate formation, favoring attack at the 7-position. Side reactions, such as over-acylation or sulfonamide hydrolysis, are mitigated by low-temperature conditions and anhydrous solvents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the quinoline ring or the ethyl side chain, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can modify the sulfonamide group, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the thiophene and quinoline rings, using various halides and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Alkyl halides in the presence of a strong base, like sodium hydride.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Conversion to amines or alcohols.
Substitution: : Introduction of new alkyl or aryl groups.
Scientific Research Applications
This compound has a wide array of applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an inhibitor of enzymes or as a ligand in receptor studies.
Medicine: : Explored for its therapeutic potential, particularly in cancer and infectious diseases.
Industry: : Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. It can bind to active sites, inhibiting or modifying the function of these targets. The sulfonamide group often plays a crucial role in these interactions, forming stable complexes with the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s structural uniqueness lies in the combination of its thiophene-sulfonamide scaffold and the isobutyryl-substituted tetrahydroquinoline. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Molecular Comparison
Functional Differences and Implications
The isobutyryl group on the tetrahydroquinoline introduces steric hindrance, which could modulate binding specificity compared to the ethylsulfonyl group in or the benzothiazole in .
Backbone Modifications: The tetrahydroquinoline core in the target compound differs from the tetrahydroisoquinoline in , altering ring strain and π-π stacking interactions. The sulfonamide bridge in the target compound contrasts with the carboxylic acid in , suggesting divergent modes of target engagement (e.g., hydrogen bonding vs. ionic interactions).
Research Findings and Pharmacological Relevance
Biological Activity
5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1005301-08-5
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamides possess antimicrobial properties. The presence of the thiophene and sulfonamide groups in this compound may enhance its efficacy against various pathogens.
- Anticancer Potential : Compounds containing tetrahydroquinoline structures have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This mechanism underlies its antimicrobial effects.
- Modulation of Cell Signaling Pathways : Tetrahydroquinoline derivatives have been shown to interact with various signaling pathways involved in cell growth and survival, potentially leading to the inhibition of tumor growth.
Research Findings
Recent studies have focused on the pharmacological profiles of similar compounds. A comparative analysis is presented in the following table:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anticancer | |
| This compound | Potential anticancer and antimicrobial effects |
Case Studies
Several case studies have highlighted the potential applications of compounds similar to this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a related sulfonamide compound showed significant activity against Gram-positive bacteria, suggesting the potential effectiveness of this class of compounds in treating bacterial infections.
- Case Study on Antitumor Activity : Research involving tetrahydroquinoline derivatives indicated that they could inhibit the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
What are the key steps for synthesizing 5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the tetrahydroquinoline core via cyclization, using catalytic acid or base under reflux (e.g., HCl in ethanol at 80°C for 12 hours) .
- Step 2: Introduction of the 2-methylpropanoyl group via acylation, requiring anhydrous conditions and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .
- Step 3: Sulfonamide coupling using thiophene-2-sulfonyl chloride, optimized at 0–5°C to minimize side reactions .
Optimization Tips: - Monitor reaction progress with HPLC to isolate intermediates and ensure purity (>95%) .
- Adjust solvent polarity (e.g., switch from DMF to THF) to improve yields in acylation steps .
Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituents on the tetrahydroquinoline and thiophene rings. For example, the ethyl group at position 5 shows a triplet at δ 1.2–1.4 ppm (¹H) and a quartet at δ 15–20 ppm (¹³C) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline core .
- Mass Spectrometry (HRMS): Confirms molecular weight (expected [M+H]+ ≈ 435.15 g/mol) and fragmentation patterns .
- IR Spectroscopy: Detects sulfonamide S=O stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .
What preliminary assays are recommended to assess biological activity?
- Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (IC₅₀ values) .
- Enzyme Inhibition Studies:
- Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
- Compare results to structural analogs (e.g., acetamide or piperidine derivatives) to identify key pharmacophores .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed for this compound?
- Structural Modifications:
- Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on receptor binding .
- Substitute the thiophene ring with furan or pyridine to assess electronic impacts .
- Data Analysis:
- Use regression models to correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values .
- Reference analogs like N-[1-(cyclopropanecarbonyl)-3,4-dihydroquinolin-7-yl]benzamide to identify trends in activity .
What experimental strategies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values)?
- Reproducibility Checks:
- Repeat assays with freshly prepared stock solutions (avoid DMSO degradation) .
- Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Orthogonal Assays:
- Validate enzyme inhibition using both fluorometric and radiometric assays .
- Perform SPR (surface plasmon resonance) to measure direct binding affinities .
How can computational methods elucidate the mechanism of action?
- Molecular Docking:
- MD Simulations:
What purification challenges arise during scale-up, and how are they addressed?
- Common Issues:
- Low solubility in aqueous phases during workup (address with acetone/water mixtures) .
- Co-elution of byproducts in HPLC (use gradient elution with 0.1% TFA in acetonitrile/water) .
- Advanced Techniques:
- Employ flash chromatography (silica gel, 40–63 µm) with a hexane/ethyl acetate gradient .
- Recrystallize from hot ethanol to achieve >99% purity for crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
